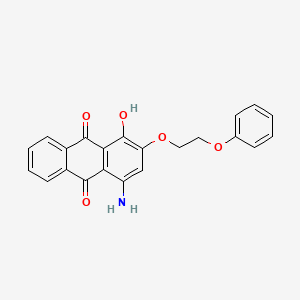
4-Amino-1-hydroxy-2-(2-phenoxyethoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-hydroxy-2-(2-phenoxyethoxy)anthracene-9,10-dione: is a chemical compound with the molecular formula C22H17NO5 and a molecular weight of 375.38 g/mol . It is also known by its systematic name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- . This compound is part of the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-hydroxy-2-(2-phenoxyethoxy)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone derivatives.
Reaction with Amines: The anthraquinone derivative is reacted with an amine under controlled conditions to introduce the amino group.
Etherification: The phenoxyethoxy group is introduced via etherification reactions, often using phenol derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction steps but optimized for efficiency and yield. The use of catalysts and specific reaction conditions (temperature, pressure, solvents) is crucial to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-hydroxy-2-(2-phenoxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
4-Amino-1-hydroxy-2-(2-phenoxyethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the production of high-performance dyes and pigments for textiles and other materials.
Mechanism of Action
The exact mechanism of action of 4-Amino-1-hydroxy-2-(2-phenoxyethoxy)anthracene-9,10-dione is not well-documented. it is believed to interact with cellular components through its quinone structure, which can undergo redox cycling and generate reactive oxygen species (ROS). These ROS can induce oxidative stress, leading to cell damage and apoptosis, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-hydroxyanthraquinone: Known for its use in dyes and pigments.
1-Amino-4-hydroxy-2-methoxyanthraquinone: Similar structure with a methoxy group instead of the phenoxyethoxy group.
1-Amino-4-hydroxy-2-phenoxyanthraquinone: Similar structure with a phenoxy group
Uniqueness
4-Amino-1-hydroxy-2-(2-phenoxyethoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the development of high-performance dyes and pigments .
Properties
CAS No. |
62473-31-8 |
|---|---|
Molecular Formula |
C22H17NO5 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-amino-1-hydroxy-2-(2-phenoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H17NO5/c23-16-12-17(28-11-10-27-13-6-2-1-3-7-13)22(26)19-18(16)20(24)14-8-4-5-9-15(14)21(19)25/h1-9,12,26H,10-11,23H2 |
InChI Key |
AZOKXYLWGDVQQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)N)C(=O)C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


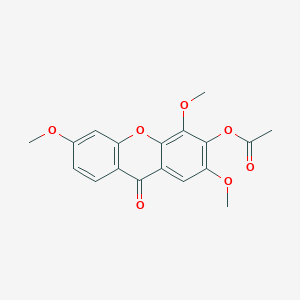
![N~1~,N~1~-Dimethyl-N~4~-[2-(4-methylanilino)ethyl]benzene-1,4-diamine](/img/structure/B14521700.png)

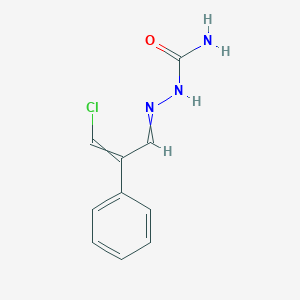
![4-[2-Oxo-2-(2-phenoxyphenyl)ethyl]benzene-1-carboximidamide](/img/structure/B14521710.png)
![N-{2-[(E)-Benzylideneamino]ethyl}-1,1-diphenylmethanimine](/img/structure/B14521713.png)
![Naphtho[1,2-b]thiophene, 5-bromo-3-methyl-](/img/structure/B14521719.png)

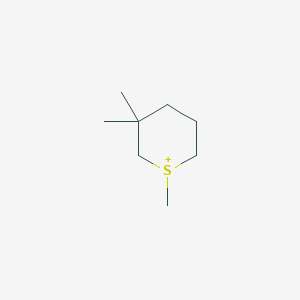

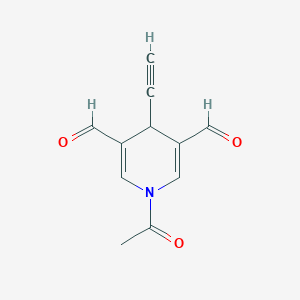


![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-3-ol](/img/structure/B14521765.png)
